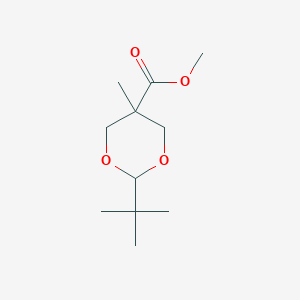
epi-Sancycline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate d’épi-Sancycline : est un antibiotique semi-synthétique apparenté à la classe des tétracyclines. Il s’agit de l’épimère 4 de la Sancycline et il a une formule moléculaire de C21H23ClN2O7 avec un poids moléculaire de 450,87 . Les tétracyclines sont connues pour leur activité antibactérienne à large spectre et sont utilisées pour traiter diverses infections bactériennes .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La préparation du chlorhydrate d’épi-Sancycline implique l’épimérisation de la Sancycline. Une méthode consiste à soumettre la Sancycline à une réaction dans un solvant mixte d’alcool et d’acide dans un environnement hydrogène sous l’action d’un catalyseur . L’alcool peut aller de C1 à C6, et l’acide peut être l’acide sulfurique, l’acide bromhydrique, l’acide méthanesulfonique, l’acide p-toluènesulfonique, l’acide perchlorique ou l’acide phosphorique .
Méthodes de production industrielle : La production industrielle du chlorhydrate d’épi-Sancycline suit des voies synthétiques similaires, mais elle est optimisée pour un rendement plus élevé, moins de sous-produits et un post-traitement plus facile. Le processus est conçu pour être rentable et respectueux de l’environnement .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d’épi-Sancycline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont typiques des antibiotiques de la tétracycline .
Réactifs et conditions courants :
Oxydation : L’oxydation de Jones est couramment utilisée, impliquant le trioxyde de chrome et l’acide sulfurique dans l’acétone.
Réduction : Réactions d’hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Réactions avec des réactifs de Grignard pour introduire des groupes alkyles.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés modifiés de la tétracycline ayant des propriétés antibactériennes modifiées .
Applications de recherche scientifique
Chimie : Le chlorhydrate d’épi-Sancycline est utilisé dans la synthèse de nouveaux dérivés de la tétracycline. Sa structure unique permet d’explorer de nouvelles modifications chimiques .
Biologie : En recherche biologique, le chlorhydrate d’épi-Sancycline est utilisé pour étudier l’inhibition de la synthèse protéique chez les bactéries. Il sert de composé modèle pour comprendre le mécanisme d’action des antibiotiques de la tétracycline .
Médecine : Le chlorhydrate d’épi-Sancycline a des applications thérapeutiques potentielles dans le traitement des infections bactériennes résistantes aux autres tétracyclines. Son activité à large spectre en fait un antibiotique précieux en milieu clinique .
Industrie : Dans l’industrie pharmaceutique, le chlorhydrate d’épi-Sancycline est utilisé pour développer de nouveaux antibiotiques avec une efficacité accrue et une résistance réduite .
Applications De Recherche Scientifique
Chemistry: epi-Sancycline Hydrochloride is used in the synthesis of novel tetracycline derivatives. Its unique structure allows for the exploration of new chemical modifications .
Biology: In biological research, this compound is used to study protein synthesis inhibition in bacteria. It serves as a model compound to understand the mechanism of action of tetracycline antibiotics .
Medicine: this compound has potential therapeutic applications in treating bacterial infections resistant to other tetracyclines. Its broad-spectrum activity makes it a valuable antibiotic in clinical settings .
Industry: In the pharmaceutical industry, this compound is used to develop new antibiotics with improved efficacy and reduced resistance .
Mécanisme D'action
Le chlorhydrate d’épi-Sancycline exerce ses effets antibactériens en inhibant la synthèse protéique chez les bactéries. Il se lie à la sous-unité ribosomique 30S, empêchant l’attachement de l’ARNt-aminoacyl au site accepteur (A) ribosomique. Cette action inhibe l’ajout d’acides aminés à la chaîne peptidique en croissance, stoppant efficacement la synthèse protéique bactérienne .
Comparaison Avec Des Composés Similaires
Composés similaires :
Tétracycline : Le composé parent ayant un mécanisme d’action similaire mais une pharmacocinétique différente.
Doxycycline : Une tétracycline de deuxième génération avec une biodisponibilité orale améliorée et une demi-vie plus longue.
Minocycline : Connue pour son activité accrue contre les bactéries résistantes.
Tigecycline : Une tétracycline de troisième génération avec un spectre d’activité plus large.
Unicité : Le chlorhydrate d’épi-Sancycline est unique en raison de sa structure épimérique, qui lui confère des propriétés pharmacologiques distinctes par rapport aux autres tétracyclines. Sa capacité à surmonter certains mécanismes de résistance bactérienne en fait un ajout précieux à la famille des tétracyclines .
Propriétés
Formule moléculaire |
C21H23ClN2O7 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |
Clé InChI |
CIJFGLCHAOVWRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


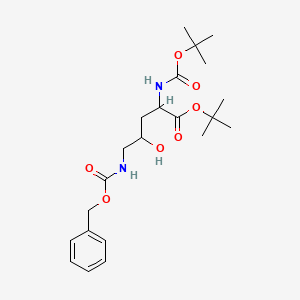
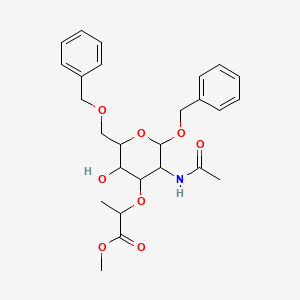

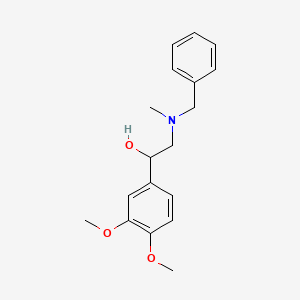
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
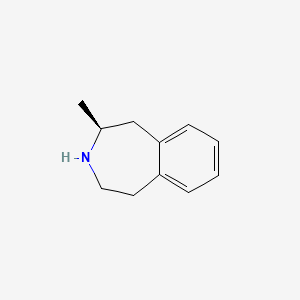
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)
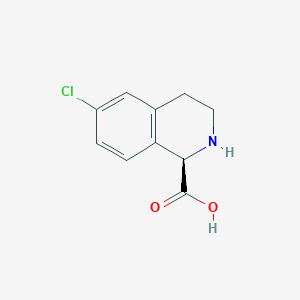


![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
